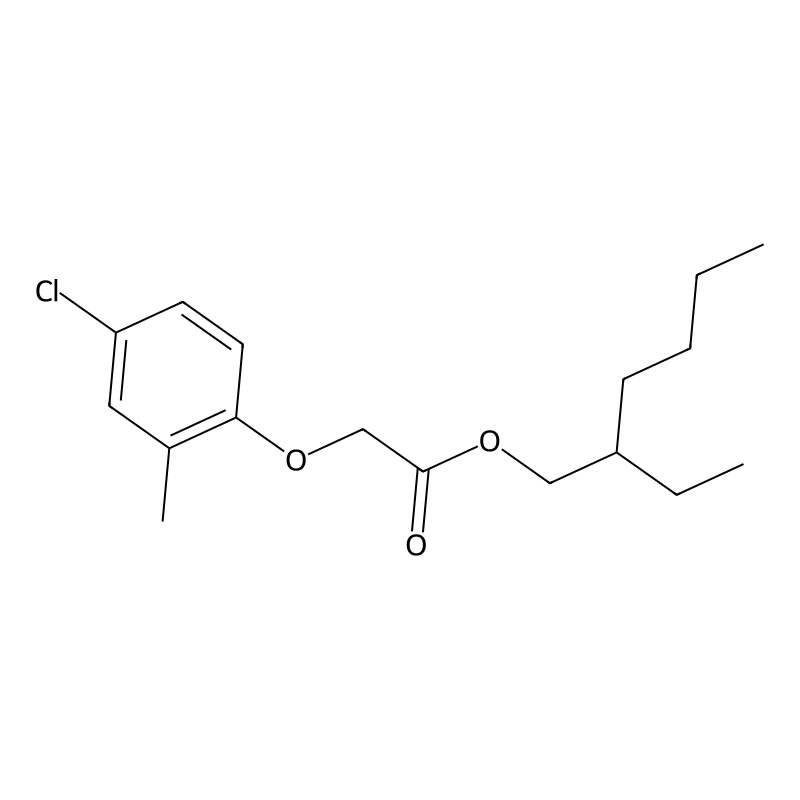MCPA-2-ethylhexyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
MCPA-2-ethylhexyl is an ester derived from the herbicide MCPA (4-chloro-2-methylphenoxy) acetic acid. Specifically, it is the 2-ethylhexyl ester of MCPA, classified under the phenoxyacetic acid family. This compound is primarily utilized as a selective herbicide for controlling broadleaf weeds in various agricultural settings. Its chemical structure is represented by the formula C₁₇H₂₅ClO₃, with a molecular weight of 312.5 g/mol .
Analytical Standard
Due to its specific chemical properties, MCPA-2-ethylhexyl serves as a valuable analytical standard in various research settings. These standards are crucial for accurately measuring the presence and concentration of MCPA in environmental samples, agricultural products, and biological tissues. Researchers utilize MCPA-2-ethylhexyl standards in conjunction with analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) for detection purposes [, ].
Here are some examples of how MCPA-2-ethylhexyl functions as an analytical standard:
- Environmental Monitoring: Scientists can employ MCPA-2-ethylhexyl standards to assess potential MCPA contamination in soil and water samples []. This is particularly relevant for studies investigating herbicide runoff and environmental impact.
- Food Safety Research: Researchers can leverage MCPA-2-ethylhexyl standards to measure MCPA residues in crops and food products, ensuring compliance with safety regulations [].
MCPA-2-ethylhexyl undergoes hydrolysis in the presence of water, breaking down into its active form, MCPA acid. This reaction is significant for its environmental fate and efficacy as a herbicide. The half-life for degradation by hydroxyl radicals in the atmosphere is approximately 0.48 days, indicating a relatively rapid breakdown . Additionally, MCPA-2-ethylhexyl can react with various nucleophiles, leading to the formation of different derivatives or degradation products.
MCPA-2-ethylhexyl exhibits biological activity primarily as a herbicide. It selectively targets broadleaf weeds while being less harmful to grasses. The mode of action involves disrupting plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plants . Toxicity assessments indicate that MCPA-2-ethylhexyl has low toxicity levels for humans and animals, although it can cause irritation upon contact with skin or eyes .
The synthesis of MCPA-2-ethylhexyl typically involves the esterification reaction between MCPA acid and 2-ethylhexanol. This process can be catalyzed using acid catalysts under controlled temperature conditions to ensure high yield and purity of the ester product . The reaction can be summarized as follows:
MCPA-2-ethylhexyl is predominantly used in agriculture as a post-emergence herbicide for controlling broadleaf weeds in cereal crops, pastures, and turf management. Its effectiveness is enhanced when applied during early spring or fall when weeds are actively growing . Additionally, it is utilized in formulations combined with other herbicides to broaden its spectrum of activity against various weed species.
MCPA-2-ethylhexyl shares structural similarities with several other phenoxyacetic acid derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| MCPA (4-chloro-2-methylphenoxyacetic acid) | C₁₄H₁₃ClO₃ | Active form; not an ester; directly applied as herbicide |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | More potent against certain weed species; broader spectrum |
| Mecoprop (MCPP) | C₈H₉ClO₃ | Selective for certain broadleaf weeds; different halogen substitution |
| Triclopyr | C₁₂H₉ClO₄ | Systemic herbicide effective against woody plants; different mechanism of action |
MCPA-2-ethylhexyl stands out due to its specific application profile and lower toxicity compared to some alternatives while being effective against a range of broadleaf weeds.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 33 of 283 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 250 of 283 companies with hazard statement code(s):;
H302+H312+H332 (62%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.6%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (99.6%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (99.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard






